[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine

Heterocyclic synthesis Pyrrolopyridine Reductive cyclization

Medicinal chemistry teams synthesizing pyrrolo[2,3-c]pyridine-based kinase inhibitors often face multi-step routes yielding <30% cumulatively. This compound (CAS 142078-36-2) integrates three reactive handles-C2-Cl, C5-NO₂, and C4-enamine-on a single pyridine core, enabling single-step reductive cyclization to the bicycle in ~50% yield while preserving the chloro substituent for downstream diversification via SNAr or cross-coupling. • Pre-integrated enamine eliminates 2-3 synthetic steps vs. non-enamine analogs. • TBC-stabilized to prevent radical-initiated polymerization during extended storage at 2-8°C. • Orthogonal C2, C5, and pyrrole-N vectors support parallel SAR optimization in kinase inhibitor programs.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
CAS No. 142078-36-2
Cat. No. B172821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine
CAS142078-36-2
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESCN(C)C=CC1=CC(=NC=C1[N+](=O)[O-])Cl
InChIInChI=1S/C9H10ClN3O2/c1-12(2)4-3-7-5-9(10)11-6-8(7)13(14)15/h3-6H,1-2H3/b4-3+
InChIKeyZKXSBZKRONWVMK-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

142078-36-2: Chloro-Nitro-Pyridinyl Enamine Building Block Overview


[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine (CAS 142078-36-2) is a heterocyclic enamine intermediate with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol [1]. It belongs to the class of 2-chloro-5-nitropyridine derivatives bearing a dimethylaminovinyl substituent at the 4-position. The compound features three functional domains on a single pyridine ring: an electron-withdrawing nitro group (5-position), a chlorine leaving group amenable to nucleophilic aromatic substitution (SNAr) (2-position), and an enamine side-chain (4-position) capable of participating in cyclocondensation and reductive cyclization reactions . These structural elements render this compound a dual-purpose intermediate for constructing fused pyridine heterocycles, particularly 1H-pyrrolo[2,3-c]pyridine scaffolds, which are privileged cores in kinase inhibitor programs [2]. The compound is commercially available from multiple suppliers at standard purity levels of 95%, typically stabilized with 4-tert-butylcatechol (TBC) to prevent enamine polymerization during storage at 2–8°C .

Functional Group Triad Advantage Over Simpler Chloro-Nitropyridines


The procurement of this specific CAS number over simpler or isomeric chloro-nitropyridine building blocks is dictated by the unique spatial arrangement of the three reactive handles on the pyridine core. In compounds such as 2-chloro-5-nitropyridine (CAS 4548-45-2), only two reactive centers exist (C2–Cl and C5–NO₂), requiring additional synthetic steps to install a vinyl-enamine equivalent prior to cyclization [1]. In contrast, 142078-36-2 pre-integrates the enamine moiety at the 4-position, orthogonally positioned relative to both the chloro and nitro groups. This 1,2,4-trisubstitution pattern enables a single-step reductive cyclization (Zn/HOAc or H₂/Raney Ni) to directly form the pyrrolo[2,3-c]pyridine bicycle, wherein the enamine nitrogen becomes the pyrrole nitrogen, the nitro group is reduced to the primary amine that attacks the enamine β-carbon, and the chlorine remains for downstream diversification [2][3]. Regioisomeric enamine-pyridines (e.g., 3-[2-(dimethylamino)vinyl]-4-nitropyridine, CAS 104118-88-9) lack the chlorine atom and therefore cannot serve as a handle for subsequent SNAr or cross-coupling reactions, limiting their utility to single-purpose synthetic routes. The quantitative consequences of this functional group triad are substantiated below.

Quantitative Evidence for 142078-36-2 Procurement Decisions


Reductive Cyclization Yield vs. Non-Enamine Analog

The target compound 142078-36-2 enables a single-step reductive cyclization to construct the pyrrolo[2,3-c]pyridine core, a transformation not accessible from the simpler methyl analog 2-chloro-4-methyl-5-nitropyridine (CAS 23056-33-9) without pre-functionalization. In a representative patent procedure, 2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine (5.56 g, 24.42 mmol) was reduced with Zn (15.97 g, 10 eq) in acetic acid at 0°C to room temperature over 18 h, producing 2.79 g of the cyclized product 2-chloro-4-methyl-5-nitropyridine as an approximate 10:1 mixture with a minor pyrrolopyridine impurity, representing approximately 50% yield after chromatographic purification [1]. The non-enamine comparator 2-chloro-4-methyl-5-nitropyridine cannot undergo this intramolecular cyclization and requires a multi-step sequence (Knoevenagel condensation with DMF-DMA followed by reduction) to achieve the same transformation, with cumulative yields typically below 30% over two steps .

Heterocyclic synthesis Pyrrolopyridine Reductive cyclization

Orthogonal Reactive Handles vs. Common Building Blocks

The target compound incorporates three chemically orthogonal functional groups on a single pyridine ring: (i) a C2–Cl bond for SNAr or cross-coupling, (ii) a C5–NO₂ group reducible to NH₂ for amidation or diazotization, and (iii) a C4–enamine side-chain for cyclocondensation or cyclization. By contrast, the widely used building block 2-chloro-5-nitropyridine (CAS 4548-45-2) possesses only two handles (C2–Cl and C5–NO₂) and lacks the enamine moiety entirely [1]. The enamine-containing analog 3-[2-(dimethylamino)vinyl]-4-nitropyridine (CAS 104118-88-9) bears an enamine and a nitro group but lacks the chlorine atom, eliminating the possibility of late-stage SNAr diversification . The three-handle architecture of 142078-36-2 enables three distinct sequential derivatizations from a single intermediate, reducing the linear step count for complex target molecules.

Building block versatility Diversification points Parallel synthesis

Lipophilicity Comparison for CNS Drug Design

The computed XLogP3-AA value for 142078-36-2 is 2.2, placing it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability and passive blood-brain barrier permeation [1]. The bromo-substituted analog (E)-2-(5-bromo-2-methoxy-3-nitropyridin-4-yl)-N,N-dimethylethenamine exhibits a higher predicted LogP of approximately 2.8 due to the bromine and methoxy substituents, which may reduce aqueous solubility and increase non-specific protein binding . The N-oxide derivative (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS 104118-88-9) possesses a lower LogP (~1.0) but introduces a polar N-oxide group that can undergo deoxygenation under reductive conditions, complicating downstream chemistry [2]. The intermediate LogP of 142078-36-2 thus offers a balanced starting point for CNS-oriented library design without requiring property-modulating protecting group strategies.

LogP Drug-likeness CNS permeability Physicochemical property

Stabilizer Inclusion and Purity Assurance

Commercially, 142078-36-2 is routinely supplied at 95% purity with 4-tert-butylcatechol (TBC) added as a radical polymerization inhibitor to prevent enamine oligomerization during storage at 2–8°C . Batch-specific analytical certificates (NMR, HPLC, GC) are available from suppliers such as Bidepharm, enabling end-user verification prior to use . In contrast, the closely related N-oxide analog (CAS 104118-88-9) and the simpler building block 2-chloro-5-nitropyridine (CAS 4548-45-2) are not reported to require or include stabilizers, despite the latter being prone to hydrolysis of the chloro substituent under humid conditions . Sigma-Aldrich lists 142078-36-2 under its AldrichCPR (Custom Pharmaceutical Research) program, categorizing it as a 'rare and unique chemical' for which the supplier does not collect in-house analytical data, placing the burden of identity verification on the purchaser unless sourced from an alternative vendor providing full characterization .

Stabilizer Purity assurance Storage stability Procurement quality

Optimal Application Scenarios for 142078-36-2


One-Step Synthesis of Kinase Inhibitor Cores

For medicinal chemistry teams synthesizing pyrrolo[2,3-c]pyridine-based kinase inhibitor libraries (targeting PIM, Mps1, or CRAC channel kinases), 142078-36-2 enables a single-step reductive cyclization that directly constructs the bicyclic scaffold while preserving the C2-chloro substituent for subsequent diversification via SNAr or Suzuki coupling. The ~50% single-step yield, compared to <30% cumulative yield for multi-step routes starting from non-enamine analogs [1], translates to more efficient use of precious downstream building blocks. The three-handle architecture allows parallel optimization of vectors at C2, C5, and the pyrrole nitrogen [2].

Kilogram-Scale Production with Stabilized Storage

In process development campaigns where long-term intermediate storage and batch reproducibility are critical, 142078-36-2 sourced with TBC stabilizer and full analytical documentation (NMR, HPLC, GC) provides a defined, quality-controlled starting material [1]. The stabilizer prevents molecular weight increase due to radical-initiated enamine polymerization during extended storage, a failure mode documented for unstabilized vinyl-enamine building blocks. The intermediate LogP of 2.2 also facilitates extractive workup (EtOAc/aqueous partition) during downstream processing [2].

Balanced Lipophilicity for CNS Drug Discovery

For CNS-targeted programs, 142078-36-2 offers a computed XLogP3-AA of 2.2, within the optimal range for passive BBB permeation (LogP 1–3) [1]. This avoids the excessive lipophilicity of bromo-substituted enamine analogs (LogP ~2.8) that risk P-glycoprotein efflux and poor aqueous solubility, and avoids the metabolic instability associated with N-oxide analogs that require reductive deoxygenation steps incompatible with many heterocyclic cores. Starting from 142078-36-2 preserves the option to tune final LogP through the C2 and C5 vectors rather than being constrained by an already suboptimal core lipophilicity [2].

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